molecular formula C13H14N2O2 B11878113 6-(Butylamino)quinoline-5,8-dione CAS No. 35976-60-4

6-(Butylamino)quinoline-5,8-dione

Cat. No.: B11878113
CAS No.: 35976-60-4
M. Wt: 230.26 g/mol
InChI Key: IUQRFVREMWMGPS-UHFFFAOYSA-N
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Description

6-(Butylamino)quinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a butylamino group at the 6th position and a quinone moiety at the 5th and 8th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butylamino)quinoline-5,8-dione typically involves the introduction of the butylamino group to the quinoline-5,8-dione scaffold. One common method involves the reaction of quinoline-5,8-dione with butylamine under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Butylamino)quinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinoline derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It has shown promise in biological assays for its potential anticancer and antimicrobial activities.

    Medicine: Research has indicated its potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(Butylamino)quinoline-5,8-dione involves its interaction with specific molecular targets. One key target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox processes. The compound inhibits NQO1, leading to increased levels of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7-(2-(N,N-diethylamino)vinyl)quinoline-5,8-dione
  • Isoquinoline-5,8-dione derivatives

Uniqueness

6-(Butylamino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. The presence of the butylamino group at the 6th position and the quinone moiety at the 5th and 8th positions contribute to its unique chemical reactivity and biological properties .

Properties

CAS No.

35976-60-4

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

6-(butylamino)quinoline-5,8-dione

InChI

InChI=1S/C13H14N2O2/c1-2-3-6-14-10-8-11(16)12-9(13(10)17)5-4-7-15-12/h4-5,7-8,14H,2-3,6H2,1H3

InChI Key

IUQRFVREMWMGPS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=O)C2=C(C1=O)C=CC=N2

Origin of Product

United States

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